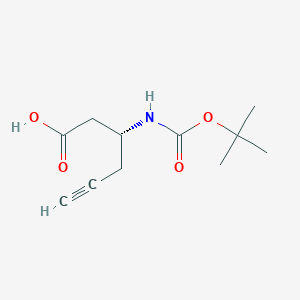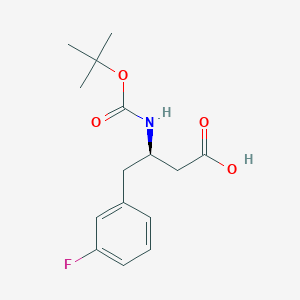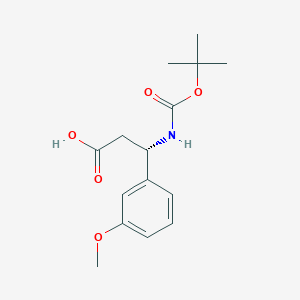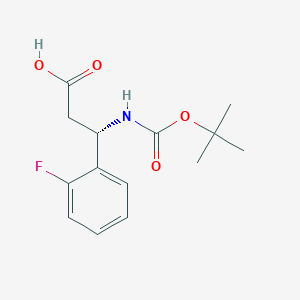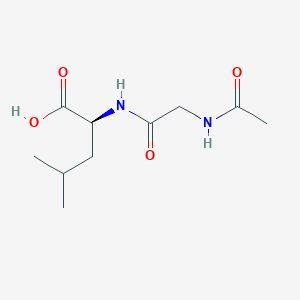
N-(4-溴丁氧基)邻苯二甲酰亚胺
描述
N-(4-Bromobutoxy)phthalimide is a chemical compound that is part of a broader class of phthalimides, which are known for their diverse applications in chemistry and materials science. Phthalimides are typically characterized by the presence of the phthalimide functional group, which consists of a phthalic anhydride moiety bonded to an amine. The specific compound , N-(4-Bromobutoxy)phthalimide, contains a bromobutoxy substituent, indicating the presence of a bromine atom and a butoxy chain attached to the nitrogen atom of the phthalimide group.
Synthesis Analysis
The synthesis of N-(4-Bromobutoxy)phthalimide and related compounds often involves the reaction of phthalic anhydride with various amines or alcohols. For instance, the synthesis of N-[4-(phenyl telluro) butyl] phthalimide, a related compound, is achieved by reacting N-[4-bromo butyl] phthalimide with phenyl telluride under nitrogen atmosphere, resulting in a cream-colored solid . Similarly, N-(4-(t-amino)-2-butynyloxy) phthalimides are synthesized from N-hydroxyphthalimide and propargyl bromide, followed by a Mannich reaction to introduce the amino group . These methods demonstrate the versatility of phthalimide chemistry in generating a variety of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of phthalimide derivatives, including N-(4-Bromobutoxy)phthalimide, can be studied using density functional theory (DFT) and various spectroscopic techniques. For example, DFT calculations have been used to optimize the geometrical parameters of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide, showing good agreement with experimental data . Similarly, the optimized structures of N-[4-(phenyl telluro) butyl] phthalimide and its mercury complexes have been calculated using DFT, providing insights into their vibrational modes and electronic properties .
Chemical Reactions Analysis
Phthalimide derivatives participate in a range of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the nature of the substituents attached to the phthalimide core. For instance, the interaction of N-[4-(phenyl telluro) butyl] phthalimide with mercury salts leads to the formation of mercury complexes, where the ligand coordinates through the tellurium atom . The chemical behavior of these compounds can be further explored through computational studies, such as molecular electrostatic potential (MEP) and Mulliken charge analyses, to determine reactive areas .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives are closely related to their molecular structure. The FT-IR spectra of phthalimide and N-bromophthalimide have been recorded and analyzed using DFT, providing information on their fundamental vibrations and intensity data . The solubility, glass transition temperatures, and thermal stabilities of polyimides derived from phthalimide-containing diamines have been studied, revealing high molecular weight and enhanced thermal properties compared to polymers based on other diamines . Additionally, the electronic absorption spectra of N-(silatranylpropyl)phthalimide derivatives have been investigated in various solvents, and their antimicrobial activities have been evaluated .
科学研究应用
“N-(4-Bromobutoxy)phthalimide” is a chemical compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 . It is a solid substance that is typically stored at 4° C and has a melting point of 70-72° C . This compound is used for research purposes .
One specific application of “N-(4-Bromobutoxy)phthalimide” is in the field of proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. In this context, “N-(4-Bromobutoxy)phthalimide” could be used in various experimental procedures to study protein interactions, modifications, and dynamics.
Another potential application of “N-(4-Bromobutoxy)phthalimide” is in the synthesis of biologically important N4, N9 -disubstituted 4,9-diaminoacridine derivatives . These derivatives could have potential applications in medicinal chemistry, particularly in the development of new drugs.
-
Proteomics Research
- “N-(4-Bromobutoxy)phthalimide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. In this context, “N-(4-Bromobutoxy)phthalimide” could be used in various experimental procedures to study protein interactions, modifications, and dynamics .
-
Synthesis of Biologically Important Derivatives
-
Synthesis of Imidazo[4,5-b]pyridine Derivatives
-
Production of Pharmaceuticals
-
Synthesis of B-cyclodextrin Derivatives
-
Synthesis of Calix4arene and Thiacalix4arene-based Oxamate Ligands
-
Synthesis of 1-Phthalimido-4-bromobutane
-
Synthesis of 2-(4-Bromobutyl)phthalimide
-
Synthesis of 4-Bromobutylphthalimide
-
Synthesis of S-(4-Bromobutyl) Thioacetate
安全和危害
“N-(4-Bromobutoxy)phthalimide” is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-(4-bromobutoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQARTGCJCNOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427272 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobutoxy)phthalimide | |
CAS RN |
5093-32-3 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




